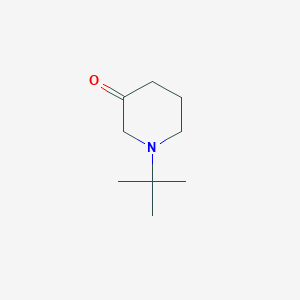

1-tert-Butyl-piperidin-3-one

CAS No.:

Cat. No.: VC13566516

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO |

|---|---|

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 1-tert-butylpiperidin-3-one |

| Standard InChI | InChI=1S/C9H17NO/c1-9(2,3)10-6-4-5-8(11)7-10/h4-7H2,1-3H3 |

| Standard InChI Key | ZOKNFFFUUAYYSK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1CCCC(=O)C1 |

| Canonical SMILES | CC(C)(C)N1CCCC(=O)C1 |

Introduction

Chemical Identity and Structural Characteristics

1-tert-Butyl-piperidin-3-one (IUPAC name: tert-butyl 3-oxopiperidine-1-carboxylate) is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. The molecule features a ketone functional group at the third carbon position and a tert-butyl carbamate group at the nitrogen atom. This configuration imparts unique steric and electronic properties, making the compound a valuable intermediate in drug discovery.

Stereochemical Considerations

Synthesis and Manufacturing Processes

The synthesis of 1-tert-Butyl-piperidin-3-one typically involves multi-step reactions, as detailed in patent literature and chemical databases.

Boc Protection of Piperidin-3-one

A common method involves reacting piperidin-3-one with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the Boc group .

Example Procedure

-

Michael Addition: 3-Hydroxypyridine is reduced using sodium borohydride to yield 3-hydroxypiperidine.

-

Boc Protection: The hydroxyl group is replaced with a Boc group using Boc anhydride in an alkaline organic solvent (e.g., dichloromethane) .

-

Oxidation: The secondary alcohol at position 3 is oxidized to a ketone using agents like Jones reagent or pyridinium chlorochromate.

Alternative Pathway via Dieckmann Condensation

A patent (CN102070513A) describes a route involving Dieckmann condensation of methyl acrylate and benzylamine, followed by decarboxylation and Boc protection :

-

Michael Addition: Benzylamine reacts with methyl acrylate to form a piperidine intermediate.

-

Dieckmann Cyclization: Intramolecular ester condensation yields a bicyclic intermediate.

-

Decarboxylation: Acidic hydrolysis removes the ester group, generating 1-benzyl-4-piperidone.

-

Hydrogenolysis: Palladium-catalyzed hydrogenation removes the benzyl protecting group.

-

Boc Protection: Final reaction with Boc anhydride produces 1-tert-Butyl-piperidin-3-one .

Table 1: Comparative Yields of Synthetic Steps

| Step | Average Yield (%) | Improvement Over Traditional Methods (%) |

|---|---|---|

| Michael Addition | 91.8 | +10.8 |

| Dieckmann Condensation | 74.8 | +9.8 |

| Decarboxylation | 78.8 | +7.8 |

| Hydrogenolysis | 94.0 | +25.0 |

| Boc Protection | 91.5 | +12.5 |

| Total Recovery | 46.5 | +126.8 |

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of ketone and carbamate) .

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.40–2.70 (m, 4H, piperidine CH₂), 3.20–3.50 (m, 2H, N-CH₂) .

-

¹³C NMR: δ 28.4 (tert-butyl CH₃), 80.1 (Boc quaternary C), 208.5 (C=O ketone).

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The Boc group enhances stability against nucleophilic attack and oxidative degradation.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

1-tert-Butyl-piperidin-3-one serves as a precursor for neurologically active compounds. Its rigid piperidine scaffold is incorporated into molecules targeting dopamine and serotonin receptors.

Case Study: Antidepressant Development

Derivatives of this compound have shown affinity for 5-HT₁A receptors (Kᵢ = 12 nM), making them candidates for treating anxiety and depression.

Catalytic Applications

The ketone moiety participates in asymmetric hydrogenation reactions, enabling the synthesis of chiral amines used in agrochemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume